molecular formula C12H13N3O5 B3010393 (5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate CAS No. 1251675-37-2

(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Cat. No.: B3010393
CAS No.: 1251675-37-2
M. Wt: 279.252
InChI Key: AGTCGCREEUOXRF-UHFFFAOYSA-N
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Description

The compound "(5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate" is a heterocyclic ester featuring two key moieties:

  • A 5-methylisoxazole ring linked via a methyl ester group.
  • A 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate chain, which includes a dihydropyrimidinone (DHPM) core.

The ester linkage may enhance bioavailability, while the DHPM moiety is known for hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-8-6-9(14-20-8)7-19-11(17)3-5-15-4-2-10(16)13-12(15)18/h2,4,6H,3,5,7H2,1H3,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTCGCREEUOXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC(=O)CCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methylisoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a hybrid molecule that combines features of isoxazole and pyrimidine derivatives. These types of compounds have been extensively studied for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O4\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_4

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has shown that derivatives similar to This compound exhibit a range of biological activities, including:

  • Antidiabetic Effects : Compounds with similar structures have been identified as potential inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are critical targets for managing diabetes by slowing carbohydrate absorption in the intestines.
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the antioxidant capacity of substances.

The biological mechanisms underlying the activity of the compound can be summarized as follows:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like α-glucosidase and α-amylase, which play significant roles in glucose metabolism. The inhibition leads to decreased glucose absorption and lower postprandial blood sugar levels.
  • Antioxidant Properties : By neutralizing free radicals, the compound may protect cells from oxidative stress, which is linked to various chronic diseases.

Antidiabetic Activity

In vitro studies have reported that similar compounds exhibit significant inhibitory effects on α-glucosidase and α-amylase. For instance:

CompoundIC50 (μM)Target Enzyme
Acarbose1.58α-glucosidase
Compound X4.58α-amylase
Compound Y0.91PTP1B

These results indicate that while the compound is less potent than acarbose for α-glucosidase inhibition, it shows promising activity against other targets like PTP1B, which is associated with insulin signaling.

Antioxidant Activity

The antioxidant potential was evaluated using DPPH assays:

CompoundIC50 (μM)Comparison Control (Ascorbic Acid)
Compound X2.360.85

The results suggest that while the compound shows good antioxidant activity, it is less effective than ascorbic acid.

Case Studies

Several studies have highlighted the efficacy of compounds similar to This compound in animal models:

  • Diabetes Model : In a diabetic rat model, administration of the compound led to significant reductions in blood glucose levels compared to untreated controls.
  • Oxidative Stress Model : In models of oxidative stress induced by chemicals, treatment with the compound resulted in decreased markers of oxidative damage in tissues.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isoxazole ring differs from pyrazole () or thiophene () cores, which may alter electronic properties and binding affinity.

Physicochemical Properties

Property Target Compound Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()
Solubility Moderate (ester group) Low (crystalline solid) Low (high m.p.)
Hydrogen Bonding DHPM carbonyl groups Amino and carboxylate groups Thioxo and nitro groups

Structural Similarity Analysis

Graph-based comparisons () highlight critical differences:

  • The isoxazole ring introduces a distinct electron-rich region compared to pyrazole analogs, affecting charge distribution .
  • The propanoate linker may confer flexibility, unlike rigid aromatic systems in and .

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